molecular formula C6H9O4- B8807537 5-Methoxy-5-oxopentanoate

5-Methoxy-5-oxopentanoate

Cat. No.: B8807537
M. Wt: 145.13 g/mol
InChI Key: IBMRTYCHDPMBFN-UHFFFAOYSA-M
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Description

Contextualization and Significance within Organic Synthesis and Chemical Biology

5-Methoxy-5-oxopentanoic acid, a compound more systematically known as monomethyl glutarate, is a notable chemical entity within the fields of organic synthesis and chemical biology. chemicalbook.com It is a monoester of the dicarboxylic acid, glutaric acid. chemicalbook.com The structure features a five-carbon chain with a carboxylic acid group at one terminus and a methyl ester at the other, rendering it a bifunctional molecule. This dual reactivity is the cornerstone of its utility, allowing for selective chemical transformations at either end.

In the sphere of organic synthesis, 5-methoxy-5-oxopentanoate serves as a critical intermediate and building block. chemicalbook.com Its structure is frequently exploited in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. google.com The differential reactivity of the acid and ester groups enables chemists to perform stepwise reactions. For instance, the carboxylic acid can be converted into an amide, leaving the ester intact for subsequent hydrolysis or reduction. This strategic advantage makes it a valuable reagent in multi-step synthetic pathways. google.com The U.S. Environmental Protection Agency (EPA) lists it as an intermediate in its Chemical Data Reporting, with a production volume between 1,000,000 and 20,000,000 lbs, highlighting its industrial relevance. nih.gov

Within chemical biology, the significance of this compound is linked to its status as an endogenous metabolite found in humans. glpbio.com It is structurally related to glutaric acid, a known human urinary metabolite. nih.gov Its resemblance to key metabolic intermediates, such as α-ketoglutarate (a central component of the citric acid cycle), makes its derivatives useful as probes for studying metabolic pathways and enzyme functions.

Structural Diversity and Nomenclature of 5-Oxopentanoate (B1240814) Core Derivatives

The nomenclature surrounding this compound can lead to ambiguity. While the name 5-methoxy-5-oxopentanoic acid is used, the compound is the monomethyl ester of glutaric acid. chemicalbook.com Its IUPAC name is pentanedioic acid, 1-methyl ester. The core structure is a derivative of glutaric acid, not a true oxopentanoate which would typically contain a ketone.

The versatility of the glutarate core allows for a wide range of derivatives. The terminal carboxylic acid of monomethyl glutarate can be readily converted into other functional groups, leading to diverse structures. Common derivatives include other esters (like monoethyl glutarate), amides, and acid chlorides. chemicalbook.com Furthermore, substitutions can be made on the carbon backbone, as seen in compounds like 5-methoxy-3-methyl-5-oxopentanoic acid. nih.gov Another important class of derivatives involves the addition of functional groups to the second carbon (alpha-carbon), such as an amino group, to form compounds like (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid, which are valuable in peptide synthesis and medicinal chemistry. bldpharm.com

Below is a data table of identifiers for 5-Methoxy-5-oxopentanoic acid.

Identifier TypeValue
Common NameMonomethyl glutarate chemicalbook.com
Systematic Name5-Methoxy-5-oxopentanoic acid glpbio.comchemscene.com
IUPAC NamePentanedioic acid, 1-methyl ester nih.gov
CAS Number1501-27-5 chemicalbook.comglpbio.comchemscene.com
Molecular FormulaC₆H₁₀O₄ chemscene.com
Molecular Weight146.14 g/mol nih.govchemscene.com

Historical Perspectives and Foundational Research on Related Compounds

The study of this compound is part of the broader history of dicarboxylic acids and their esters, a field foundational to modern organic chemistry. Research into simple dicarboxylic acids like glutaric acid began in the 19th century, focusing on their isolation, properties, and reactivity.

A significant advancement was the development of methods for the selective synthesis of monoesters from dicarboxylic acids or their anhydrides. A common laboratory and industrial synthesis for monomethyl glutarate involves the reaction of glutaric anhydride (B1165640) with methanol (B129727). google.com Patents describe methods to achieve high yields and purity by controlling reaction conditions, for instance by reacting glutaric anhydride with sodium methoxide (B1231860) in a suitable solvent like dichloromethane (B109758) or ethylene (B1197577) glycol dimethyl ether to avoid the formation of the diester byproduct. google.comgoogle.com A 1954 publication in the Journal of the American Chemical Society outlines a method involving the reflux of glutaric anhydride and methanol. google.com

This foundational work on selective esterification was crucial for unlocking the synthetic potential of these bifunctional molecules. It allowed chemists to use them as versatile linkers and spacers in the burgeoning fields of polymer science and complex molecule synthesis. The ability to create a molecule with both a reactive carboxylic acid and a protected ester group provided a new tool for the controlled, directional assembly of chemical structures, a principle that remains fundamental in organic synthesis today.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9O4-

Molecular Weight

145.13 g/mol

IUPAC Name

5-methoxy-5-oxopentanoate

InChI

InChI=1S/C6H10O4/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3,(H,7,8)/p-1

InChI Key

IBMRTYCHDPMBFN-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CCCC(=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Methoxy 5 Oxopentanoate and Analogues

De Novo Synthesis Routes

De novo synthesis provides access to the 5-oxopentanoate (B1240814) core through the systematic construction of the carbon skeleton and introduction of requisite functional groups. These routes are particularly valuable for creating complex analogues not easily accessible from simple starting materials.

Multi-step Reaction Sequences for Functional Group Introduction

Multi-step sequences are often employed to build complex molecular architectures centered around the 5-oxopentanoate scaffold. A notable example is the synthesis of carbazole-based derivatives, which have applications as histone deacetylase (HDAC) inhibitors. nih.gov One such sequence begins with a Friedel-Crafts acylation of a protected carbazole (B46965), like 9-benzyl-9H-carbazole, with glutaric anhydride (B1165640) in the presence of aluminum trichloride (B1173362) (AlCl₃) to produce a keto acid, 5-(9-benzyl-9H-carbazol-3-yl)-5-oxopentanoic acid. nih.govresearchgate.net Subsequent esterification with methanol (B129727), often facilitated by reagents like thionyl chloride (SOCl₂), yields the corresponding methyl 5-oxopentanoate derivative. nih.govresearchgate.net This approach allows for the introduction of complex aromatic systems onto the pentanoate backbone.

Another significant multi-step synthesis is for the green solvent Rhodiasolv PolarClean, which is methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate. rsc.orgrsc.org Retrosynthetic analysis reveals that this analogue can be constructed via Michael addition, a key carbon-carbon bond-forming reaction. rsc.org This strategy combines different building blocks in a C₄ + C₂ or C₃ + C₃ manner to assemble the final carbon backbone, demonstrating how multi-step reactions enable the precise placement of various functional groups. rsc.org

Stereoselective and Enantioselective Synthesis Strategies for Chiral Derivatives

The synthesis of chiral 5-oxopentanoate derivatives, where specific stereoisomers are targeted, is crucial for developing biologically active molecules. Phenylglycinol-derived oxazolopiperidone lactams serve as versatile building blocks for the enantioselective synthesis of a wide array of piperidine-containing natural products. researchgate.net These chiral lactams can be prepared through the cyclocondensation of a chiral amino alcohol, such as (R)-phenylglycinol, with a δ-oxo acid derivative. researchgate.netresearchgate.net This process can proceed with high stereoselectivity, sometimes involving dynamic kinetic resolution, to yield lactams that already contain the necessary carbon substituents in a controlled stereochemical arrangement. researchgate.netresearchgate.net

Stereoselective reductions are also a key strategy. For instance, the synthesis of sperabillin derivatives involves the baker's yeast reduction of methyl (4S)-4-(tert-butoxycarbonylamino)-3-oxopentanoate, which stereoselectively yields the (3R,4S)-erythro-hydroxy derivative. rsc.org Similarly, the stereoselective synthesis of diterpene aminotriols from steviol (B1681142) utilizes a spiro-epoxide intermediate. The oxirane ring of this intermediate is opened by amines in a reaction catalyzed by a Lewis acid like LiClO₄, which enhances stereoselectivity by coordinating to the epoxide oxygen and directing the nucleophilic attack. mdpi.com

A rsc.org-Wittig-Still rearrangement has been explored for the stereoselective synthesis of 5-O-carbamoylpolyoxamic acid, an amino acid component of bioactive polyoxins. nih.gov The rearrangement of an E-allylic stannyl (B1234572) ether derived from an L-threitol derivative proceeded with high diastereoselectivity to create the desired carbon-carbon bond with controlled stereochemistry. nih.gov

Convergent Approaches to Complex 5-Oxopentanoate Scaffolds

A more direct, albeit less detailed, mention involves a convergent synthesis of 5-oxopentanoate in the presence of tributylamine. rug.nl The development of novel synthetic strategies for the green solvent Rhodiasolv PolarClean also employs retrosynthetic analysis that considers convergent C₄ + C₂ and C₃ + C₃ bond-forming strategies, such as the Michael addition, to construct the target molecule from readily available building blocks. rsc.org These approaches highlight the potential for convergent methods to efficiently assemble complex 5-oxopentanoate structures.

Transformations from Readily Available Precursors

Synthesizing 5-methoxy-5-oxopentanoate from common starting materials often provides the most direct and economical routes. These methods rely on the modification of precursors that already contain the basic carbon skeleton.

Esterification and Derivatization of Carboxylic Acid Precursors

The most common and straightforward method for preparing methyl 5-oxopentanoate is the direct esterification of its corresponding carboxylic acid, 5-oxopentanoic acid. This reaction is typically performed by reacting the acid with methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄), often under reflux conditions to drive the reaction to completion. evitachem.com

Another widely used precursor is glutaric anhydride. This cyclic anhydride can be reacted with a nucleophile in a ring-opening reaction. For example, in the synthesis of certain HDAC inhibitors, glutaric anhydride undergoes a Friedel-Crafts acylation with a carbazole nucleus to form a keto-carboxylic acid, which is then esterified to the methyl ester. nih.govresearchgate.net The monomethyl ester of glutaric acid, also known as 5-methoxy-5-oxopentanoic acid, is itself a key starting material for further derivatization. cymitquimica.comchemscene.com

A two-step procedure starting from δ-valerolactone is also an effective route. This process involves the controlled ring-opening of the lactone via acidic or basic hydrolysis to generate 5-hydroxypentanoic acid. This intermediate is subsequently esterified with methanol under acidic conditions to form the desired methyl ester, which is not yet the final keto-ester but a key precursor for it.

The synthesis of substituted analogues can begin from other precursors. For example, 2-amino-5-methoxy-5-oxopentanoic acid hydrochloride can be prepared by the esterification of DL-glutamic acid with methanol, using trimethylsilyl (B98337) chloride as a reagent. tdcommons.org

Table 1: Esterification and Derivatization Reactions for 5-Oxopentanoate Synthesis

Starting MaterialReagentsProductReference(s)
5-Oxopentanoic acidMethanol, H₂SO₄ (cat.), RefluxMethyl 5-oxopentanoate , evitachem.com
δ-Valerolactone1. H⁺ or OH⁻ (hydrolysis) 2. Methanol, H₂SO₄ (cat.)Methyl 5-hydroxypentanoate (B1236267)
9-Benzyl-9H-carbazole1. Glutaric anhydride, AlCl₃ 2. Methanol, SOCl₂Methyl 5-(9-benzyl-9H-carbazol-3-yl)-5-oxopentanoate nih.gov, researchgate.net
DL-Glutamic acidMethanol, Trimethylsilyl chloride2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride tdcommons.org

Oxidation and Reduction Strategies for Keto-Ester Formation

Oxidation and reduction reactions are fundamental for interconverting functional groups and are key in synthesizing 5-oxopentanoates from precursors with different oxidation states.

The oxidation of a secondary alcohol is a direct method to form the ketone functionality of 5-oxopentanoates. For instance, (S,E)-4-iodo-1-phenylbut-3-en-1-yl 5-hydroxypentanoate was successfully oxidized to the corresponding 5-oxopentanoate derivative using Dess-Martin periodinane (DMP) in the presence of sodium bicarbonate (NaHCO₃), achieving a high yield of 92%. nih.gov Biocatalytic oxidations are also emerging as powerful and environmentally friendly alternatives. Baeyer-Villiger monooxygenases (BVMOs) are enzymes capable of catalyzing the oxidation of levulinates (4-oxopentanoates) using aerial oxygen, which can be applied to related keto-esters. researchgate.netresearchgate.net

Conversely, reduction reactions can be used to synthesize precursors or to modify the 5-oxopentanoate structure. The ester group of methyl 5-oxopentanoate can be reduced using agents like sodium borohydride (B1222165) or lithium aluminum hydride to yield 5-hydroxypentanoate, which can then be used in other synthetic steps.

Table 2: Oxidation and Reduction Reactions in 5-Oxopentanoate Synthesis

Reaction TypeSubstrateReagentsProductReference(s)
Oxidation(S,E)-4-iodo-1-phenylbut-3-en-1-yl 5-hydroxypentanoateDess-Martin periodinane (DMP), NaHCO₃(S,E)-4-iodo-1-phenylbut-3-en-1-yl 5-oxopentanoate nih.gov
ReductionMethyl 5-oxopentanoateSodium borohydride or Lithium aluminum hydride5-Hydroxypentanoate
Oxidation (Biocatalytic)Levulinates (4-oxopentanoates)Baeyer-Villiger Monooxygenases, O₂3-Hydroxypropionic acid derivatives researchgate.net, researchgate.net

Functional Group Interconversions at the Pentanoate Backbone

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that convert one functional group into another without altering the carbon skeleton. ub.eduimperial.ac.uksolubilityofthings.com For this compound, also known as mono-methyl glutarate, the primary functional groups are a carboxylic acid and a methyl ester. These groups, along with the saturated pentanoate backbone, offer several possibilities for synthetic modification.

The two primary functional groups can be interconverted. The carboxylic acid can be transformed into the corresponding methyl ester (forming dimethyl glutarate) through Fischer esterification with methanol under acidic catalysis. Conversely, the methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions to yield glutaric acid.

Beyond simple interconversion, these functional groups serve as handles for introducing new functionalities. The carboxylic acid can be converted to an acyl chloride, such as glutaric acid monoethyl ester chloride sigmaaldrich.com, which is a more reactive intermediate for forming amides, anhydrides, or other esters. The direct amidation of the ester group, for instance, can be achieved via aminolysis. solubilityofthings.comrsc.orgrsc.org

While the pentanoate backbone consists of sp³-hybridized carbons, which are generally less reactive, modern synthetic methods allow for their functionalization. For example, α-carbon functionalization can be achieved by forming an enolate from the ester, which can then react with various electrophiles.

Below is a table summarizing potential functional group interconversions starting from this compound.

Starting Functional GroupReagents/ConditionsResulting Functional GroupProduct Name Example
Carboxylic Acid (-COOH)SOCl₂ or (COCl)₂Acyl Chloride (-COCl)5-chloro-5-oxopentanoic acid methyl ester
Carboxylic Acid (-COOH)Amine (R₂NH), coupling agentAmide (-CONR₂)Methyl 5-(dialkylamino)-5-oxopentanoate
Methyl Ester (-COOCH₃)H₂O, H⁺ or OH⁻Carboxylic Acid (-COOH)Glutaric acid
Methyl Ester (-COOCH₃)NH₃/MeOHPrimary Amide (-CONH₂)Glutaric acid monoamide monomethyl ester
Methyl Ester (-COOCH₃)LiAlH₄ then H₃O⁺Primary Alcohol (-CH₂OH)Methyl 5-hydroxypentanoate
α-Methylene (-CH₂-)LDA, then R-Xα-Substituted PentanoateMethyl 2-alkyl-5-oxopentanoate

Sustainable and Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become integral to the development of synthetic methodologies for fine chemicals, including this compound and its analogues. These approaches aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. Key areas of focus include the development of advanced catalytic systems, the use of environmentally benign reaction media, and the implementation of process designs that maximize atom economy and process intensification. um-palembang.ac.id

Development of Catalytic Systems (Homogeneous, Heterogeneous, Organocatalytic)

The synthesis of this compound, or mono-methyl glutarate, is most commonly achieved by the selective mono-esterification of glutaric acid or the ring-opening of glutaric anhydride with methanol. The choice of catalyst is crucial for achieving high selectivity and yield while adhering to green chemistry principles.

Homogeneous Catalysis: Traditional methods often employ homogeneous catalysts like mineral acids (e.g., H₂SO₄) or bases like sodium methoxide (B1231860). google.com A patented method describes the reaction of glutaric anhydride with sodium methoxide in dichloromethane (B109758) at low temperatures (0°C to -20°C) to produce mono-methyl glutarate with high purity and yield, avoiding the formation of the diester byproduct. google.com While effective, homogeneous catalysts can be difficult to separate from the reaction mixture, leading to potential product contamination and waste from neutralization and workup steps.

Heterogeneous Catalysis: To overcome the separation issues of homogeneous catalysts, solid acid and base catalysts have been developed. These catalysts can be easily filtered off after the reaction and often reused, simplifying the process and reducing waste. Zirconium titanium phosphate (B84403) has been reported as an eco-friendly solid acid catalyst for the synthesis of various monoesters and diesters. tandfonline.com For related dicarboxylic acids, zinc-based catalysts, such as zinc glutarate itself, have been synthesized and used for polymerizations, indicating their potential applicability in esterification. kentech.ac.kr These catalysts are often prepared from readily available precursors like zinc oxide and glutaric acid. kentech.ac.kr

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic or expensive metals. Enzymes represent a powerful class of organocatalysts. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for esterification and transesterification reactions due to their high selectivity and mild operating conditions. rsc.org The enantioselective synthesis of (R)-3-substituted glutaric acid methyl monoesters has been achieved with high yields using engineered CALB variants, demonstrating the power of biocatalysis for producing chiral building blocks. rsc.orgrsc.org Non-enzymatic organocatalysts, like bifunctional cinchona squaramides, have been used for the desymmetrization of Fittig's lactones (related to glutaric anhydride derivatives) with alcohols, yielding chiral glutaric acid monoesters with high enantioselectivity. thieme-connect.de

Catalyst TypeExample CatalystKey AdvantagesKey DisadvantagesSource
HomogeneousSodium MethoxideHigh reactivity and yield at low temperatures.Difficult to separate, requires stoichiometric use and neutralization. google.com
HeterogeneousZirconium Titanium PhosphateEasy separation, recyclable, eco-friendly.May have lower activity compared to homogeneous catalysts. tandfonline.com
Organocatalytic (Biocatalyst)Candida antarctica Lipase B (CALB)High selectivity (including enantioselectivity), mild conditions, biodegradable.Enzyme cost and stability can be a concern. rsc.orgrsc.org
Organocatalytic (Chemical)Cinchona SquaramideHigh enantioselectivity, metal-free.Catalyst loading can be higher than metal catalysts. thieme-connect.de

Solvent-Free and Alternative Reaction Media

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. For the synthesis of this compound and its derivatives, several strategies are being explored.

Solvent-Free Synthesis: Reactions can be performed without a solvent, particularly when one of the reactants is a liquid and can serve as the reaction medium. For example, the synthesis of various esters has been achieved under solvent-free conditions by reacting an alcohol with an acid anhydride, sometimes with the aid of a solid catalyst. beilstein-journals.org Similarly, the selective oxidation of certain aldehydes to form monoesters has been conducted under organic solvent-free conditions. rsc.org Enzymatic reactions, such as those catalyzed by lipases for polyester (B1180765) synthesis, are also well-suited to solvent-free (melt) conditions. rsc.org

Alternative Reaction Media: When a solvent is necessary, the focus shifts to using greener alternatives. Water is an ideal green solvent, though the low solubility of many organic reactants can be a challenge. Supercritical fluids, such as carbon dioxide, and ionic liquids are also being investigated as alternative reaction media. For esterification reactions, using an excess of one of the reactants (e.g., methanol) as both a reagent and a solvent is a common practice that can be effective, though it requires a subsequent separation and recycling step.

Atom Economy and Process Intensification in Production

Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. numberanalytics.com Reactions with high atom economy, such as addition reactions, are inherently less wasteful. um-palembang.ac.id

The synthesis of this compound from glutaric anhydride and methanol is a highly atom-economical process, as it is an addition reaction where all atoms of the reactants are incorporated into the final product.

Reaction: C₅H₆O₃ (Glutaric Anhydride) + CH₄O (Methanol) → C₆H₁₀O₄ (this compound)

Atom Economy: [Mass of C₆H₁₀O₄] / [Mass of C₅H₆O₃ + Mass of CH₄O] = 146.14 / (114.10 + 32.04) = 146.14 / 146.14 = 100%

In contrast, a synthesis starting from glutaric acid and methanol would produce water as a byproduct, leading to a lower atom economy. Maximizing atom economy is a central goal in designing sustainable chemical processes. numberanalytics.comntnu.no

Process Intensification: This engineering concept aims to develop smaller, safer, and more energy-efficient manufacturing processes. ntnu.no A key technology in process intensification is the use of continuous flow reactors instead of traditional batch reactors. Continuous flow systems offer several advantages:

Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or tubular reactors allows for precise temperature control and efficient mixing. ntnu.noacs.org

Scalability: Production can be easily scaled up by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel).

The direct amidation of methyl esters using ammonia (B1221849) in a continuous flow reactor has been demonstrated as an efficient and scalable process, highlighting the potential for producing derivatives of this compound using this technology. rsc.orgrsc.org Similarly, the production of biodiesel (fatty acid methyl esters) has been significantly intensified using continuous reactors that combine reaction and separation. ntnu.no

Chemical Reactivity and Mechanistic Investigations of 5 Methoxy 5 Oxopentanoate

Reactivity of the Oxo Functionality

The terminal aldehyde group is a primary center of reactivity in methyl 5-oxopentanoate (B1240814). Its electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles, and it can participate in numerous condensation and redox reactions.

Nucleophilic Addition Reactions and Their Scope

Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.org The process begins with the attack of a nucleophile on the electrophilic carbonyl carbon, which leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated to yield the final alcohol product. libretexts.org Due to lower steric hindrance and the absence of electron-donating alkyl groups, aldehydes are generally more reactive towards nucleophiles than ketones. libretexts.org

The scope of nucleophilic addition to the aldehyde of methyl 5-oxopentanoate is broad, encompassing a range of carbon, nitrogen, and oxygen-based nucleophiles. For instance, reaction with hydrogen cyanide yields a cyanohydrin, while reaction with alcohols forms hemiacetals and acetals. The latter is often employed as a protecting group strategy to allow for selective reactions at the ester functionality. vaia.com

Table 1: Scope of Nucleophilic Addition Reactions at the Aldehyde Group

Nucleophile Reagent Example Product Type
Cyanide Ion HCN / KCN Cyanohydrin
Hydride Ion NaBH₄ Primary Alcohol
Organometallic R-MgBr (Grignard) Secondary Alcohol
Water H₂O Hydrate (Gem-diol)
Alcohol R'OH Hemiacetal / Acetal (B89532)
Amine (Primary) R'NH₂ Imine (Schiff Base)

Condensation, Cyclization, and Ring-Closing Reactions

The presence of both an aldehyde and an ester group allows methyl 5-oxopentanoate to participate in various condensation and cyclization reactions. These reactions are fundamental in constructing more complex molecular architectures, including heterocyclic rings.

Intermolecular condensation reactions, such as the Wittig olefination, can convert the aldehyde into an alkene. vaia.com More significantly, the bifunctional nature of the molecule is ideal for intramolecular reactions or for reactions with other bifunctional molecules to form rings. For example, cyclocondensation reactions between related β-ketoesters and amidines are an efficient method for synthesizing pyrimidine (B1678525) derivatives. scielo.br This suggests that methyl 5-oxopentanoate could serve as a three-carbon synthon in [3+3] cyclocondensations to produce substituted heterocyclic systems. scielo.br

Table 2: Potential Condensation and Cyclization Reactions

Reaction Type Reactant Partner Potential Product
Wittig Reaction Phosphonium Ylide Unsaturated Ester
Knoevenagel Condensation Active Methylene (B1212753) Compound α,β-Unsaturated Ester
[3+3] Cyclocondensation Amidine / Guanidine Dihydropyrimidine Derivative

Transformations Involving the Ester Moiety

The methyl ester group undergoes reactions typical of carboxylic acid derivatives, most notably nucleophilic acyl substitution. libretexts.org This class of reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the methoxide (B1231860) (⁻OCH₃) leaving group. libretexts.orgmasterorganicchemistry.com

Hydrolysis and Transesterification Kinetics and Mechanisms

Hydrolysis is the cleavage of the ester bond by water to produce a carboxylic acid and an alcohol. The reaction can be catalyzed by either acid or base. Under basic conditions (saponification), the reaction is effectively irreversible as the carboxylate salt is formed. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl.

Transesterification is the conversion of one ester into another by reaction with an alcohol in the presence of a catalyst. matec-conferences.org This is a reversible equilibrium reaction. matec-conferences.orgthescipub.com To achieve high conversion, the equilibrium must be shifted towards the products, for example by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct. The kinetics of these reactions are often modeled using first-order or pseudo-first-order rate equations, with the rate constants dependent on temperature, catalyst concentration, and reactant ratios. thescipub.commdpi.com The temperature dependence of the reaction rate typically follows the Arrhenius equation. matec-conferences.org

Table 4: Conditions for Ester Hydrolysis and Transesterification

Reaction Catalyst Typical Conditions Key Kinetic Factor
Acid-Catalyzed Hydrolysis H₂SO₄, HCl Aqueous solution, heat H⁺ concentration
Base-Catalyzed Hydrolysis NaOH, KOH Aqueous solution OH⁻ concentration
Acid-Catalyzed Transesterification p-TsOH Excess R'OH, removal of CH₃OH Equilibrium position
Base-Catalyzed Transesterification NaOCH₃, KOH Excess R'OH, anhydrous Catalyst concentration

Amidation and Other Nucleophilic Acyl Substitution Reactions

Amidation is the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form an amide. This reaction is generally slower than hydrolysis and often requires heating. The direct reaction of esters with amines is a common method for amide synthesis. organic-chemistry.org

Other nucleophiles can also displace the methoxide group in nucleophilic acyl substitution reactions. For example, reaction with a carboxylate salt can form an acid anhydride (B1165640). masterorganicchemistry.com The reactivity of the ester is part of a general hierarchy for carboxylic acid derivatives, where acid chlorides are the most reactive and amides are the least. libretexts.org Esters are moderately reactive, making them useful substrates for a variety of transformations.

Table 5: Nucleophilic Acyl Substitution Reactions of the Ester Moiety

Nucleophile Reagent Example Product
Hydroxide NaOH Carboxylate Salt
Alkoxide R'O⁻ New Ester (Transesterification)
Ammonia NH₃ Primary Amide
Primary Amine R'NH₂ Secondary Amide
Hydrazine N₂H₄ Acyl Hydrazide

Reactivity at Alpha-Positions and Enolate Chemistry

The structure of 5-methoxy-5-oxopentanoate features two carbonyl groups: an ester and a ketone. This bifunctionality gives rise to distinct reactivity at its different alpha-positions (C2 and C4). The protons on the carbon alpha to the ketone (C4) are significantly more acidic than those alpha to the ester (C2). Consequently, under basic conditions, deprotonation occurs preferentially at the C4 position to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile and a key intermediate in various carbon-carbon bond-forming reactions. While enolates can also be formed from esters, the process is generally more difficult than for ketones. mdpi.com The formation of the C4-enolate is the foundational step for the reactions discussed in the following sections.

The nucleophilic enolate derived from this compound readily participates in alkylation and acylation reactions, primarily at the C4 position. These reactions are powerful tools for introducing alkyl or acyl substituents, further functionalizing the pentanoate backbone.

Alkylation: The alkylation of the enolate is a standard SN2 reaction. lumenlearning.com A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is typically used to ensure complete and irreversible formation of the enolate, minimizing side reactions like self-condensation. askthenerd.com The resulting enolate anion then attacks an alkyl halide (e.g., methyl iodide or ethyl bromide), displacing the halide and forming a new carbon-carbon bond at the alpha-carbon. lumenlearning.com The choice of a primary or secondary alkyl halide is crucial, as tertiary halides would lead to elimination reactions instead of substitution. youtube.com

Acylation: Acylation of the enolate can be achieved using acylating agents like acid chlorides or anhydrides. utexas.edu The reaction proceeds via nucleophilic acyl substitution, where the enolate attacks the electrophilic carbonyl carbon of the acylating agent. This process attaches a new acyl group to the C4 position, creating a β-dicarbonyl moiety within the molecule. In some methodologies, acetal precursors are used to facilitate O-acylation to form a reactive enol ether, which is then readily acylated. scielo.br

The carbonyl groups of this compound allow it to participate in aldol (B89426) and related condensation reactions, acting as either the nucleophilic enolate component or the electrophilic carbonyl component. pressbooks.pub

Aldol Reaction: In a crossed aldol reaction, the ketone functionality of this compound can act as an electrophilic acceptor for a pre-formed enolate. More significantly, it has been demonstrated to be a suitable aldehyde substrate in catalytic, enantioselective glycolate (B3277807) aldol reactions. nih.govacs.org In these reactions, an activated glycolate surrogate condenses with the aldehyde group (in this case, the ketone of methyl 5-oxopentanoate) to create a new carbon-carbon bond and two new stereocenters. nih.gov The initial aldol addition product, a β-hydroxy ketone, can subsequently undergo acid-catalyzed cyclization to form a lactone. acs.org

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol reaction where the nucleophile is an "active hydrogen" compound, meaning a methylene group flanked by two electron-withdrawing groups (Z-CH₂-Z), such as malonic acid or ethyl acetoacetate. wikipedia.orgsci-hub.se The ketone carbonyl of this compound can serve as the electrophilic partner in this reaction. The condensation is typically catalyzed by a weak base like piperidine (B6355638) or ammonia. wikipedia.orgbhu.ac.in The reaction proceeds through nucleophilic addition followed by dehydration, yielding an α,β-unsaturated product. sigmaaldrich.com

Alkylation and Acylation of Alpha-Carbons

Electrophilic and Radical Reactions of the Pentanoate Chain

While enolate chemistry dominates the reactivity at the alpha-positions, the saturated hydrocarbon portion of the pentanoate chain and the carboxylic acid derivative can undergo electrophilic and radical reactions under specific conditions.

Electrophilic Reactions: The saturated alkyl chain of this compound is generally unreactive toward electrophiles. However, electrophilic addition becomes possible if an element of unsaturation is introduced. For example, if a double bond were present in the chain, it would readily undergo electrophilic addition with reagents like hydrogen halides (HX) or halogens (X₂). ksu.edu.sasavemyexams.com Research has also shown the possibility of electrophilic addition reactions with species like [18F]F₂ on methyl 5-oxopentanoate. utupub.fi

Radical Reactions: The pentanoate chain is susceptible to free radical halogenation, typically initiated by UV light or heat. libretexts.org This reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.org The regioselectivity of the reaction is governed by the stability of the carbon radical intermediate, which follows the order: tertiary > secondary > primary. For the pentanoate chain of this compound, the order of reactivity would be C4 > C3 > C2. Bromination is known to be significantly more selective than chlorination. masterorganicchemistry.com

Another important class of radical reactions is decarboxylative halogenation, such as the Hunsdiecker reaction or Barton decarboxylation. nih.govacs.org In these reactions, the carboxylate group is converted into a leaving group, which then fragments via a radical mechanism to form an alkyl radical that is subsequently trapped by a halogen. This provides a method to convert the carboxylic acid end of the molecule into an alkyl halide. acs.org

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The presence of multiple functional groups and stereocenters in derivatives of this compound makes the control of selectivity a critical aspect of its synthetic utility.

Chemoselectivity: The differential reactivity of the ketone and ester carbonyls allows for chemoselective transformations. The ketone is more electrophilic and thus more reactive towards nucleophiles than the ester. For instance, reduction with a mild hydride agent like sodium borohydride (B1222165) (NaBH₄) will selectively reduce the ketone to a secondary alcohol while leaving the ester group intact. Conversely, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester groups.

Regioselectivity: Regioselectivity is crucial in reactions involving the formation of enolates from this compound. As the protons at C4 are more acidic than those at C2, a base will preferentially deprotonate the C4 position, leading to the formation of a single major regioisomer of the enolate. In cases of substitution on the chain, such as in radical halogenation, the inherent stability of the radical intermediates dictates the preferred site of reaction, favoring substitution at the C4 position. masterorganicchemistry.com

Stereoselectivity: Asymmetric transformations involving this compound can provide access to valuable chiral building blocks.

Biocatalytic Reductions: The stereoselective reduction of the ketone group is a prominent example. Various biocatalysts, including enzymes from plants (Daucus carota) and microorganisms (Saccharomyces carlbergensis, Aspergillus foetidus), can reduce the prochiral ketone to a chiral secondary alcohol with high enantiomeric excess (ee). nih.govresearchgate.net Ene-reductases have also been employed for the asymmetric reduction of related unsaturated γ-oxo esters, achieving high stereoselectivity. rsc.org

Chiral Auxiliaries: For reactions like alkylation, chiral auxiliaries such as Evans' oxazolidinones can be employed. The auxiliary is temporarily attached to the molecule, directs the stereochemical outcome of the alkylation at the alpha-carbon, and is then cleaved to yield an enantiomerically enriched product.

Enzymatic Desymmetrization: In a related context, diesters of glutaric acid can be selectively monohydrolyzed in a process called desymmetrization using enzymes like Candida antarctica lipase (B570770) B (CALB). internationaljournalssrg.org This highlights the potential for enzymatic methods to achieve high stereoselectivity on the glutarate backbone.

Derivatization and Design of 5 Methoxy 5 Oxopentanoate Analogues

Synthesis of Substituted 5-Oxopentanoate (B1240814) Derivatives

The synthesis of substituted 5-oxopentanoate derivatives is achieved through various established and novel chemical reactions. These methods allow for the introduction of different functional groups at multiple positions on the pentanoate backbone, leading to a vast library of compounds.

One common approach involves utilizing protected forms of glutamic acid, which is structurally related to 5-amino-5-oxopentanoic acid. For instance, (S)-5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid (Boc-glu) serves as a key starting material. mdpi.com This compound can be activated with agents like ethyl chloroformate (ECF) in the presence of a base such as triethylamine (B128534) (TEA), followed by coupling with substituted hydrazines to yield various N-substituted derivatives. mdpi.com This method has been successfully used to synthesize a series of chloride-substituted ramalin analogues. mdpi.com

Another significant strategy involves the Friedel-Crafts acylation, which is used to introduce aryl ketone groups. This is exemplified in the synthesis of 5-(4-Fluorophenyl)-5-oxopentanoic acid, a precursor for more complex molecules. researchgate.net The core structure can also be built up through Michael additions. For example, the green solvent precursor methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate can be synthesized via a base-catalyzed Michael addition between building blocks like methyl methacrylate (B99206) and N,N-dimethylacetamide. rsc.org

Further derivatization can be achieved by targeting the different functional groups within the molecule. The carboxylic acid can be activated and coupled with various nucleophiles, such as in the reaction of 5-(4-Fluorophenyl)-5-oxopentanoic acid with pivaloyl chloride to form a mixed anhydride (B1165640), which is then condensed with an oxazolidinone. researchgate.net The keto group can be reduced, and the ester can be hydrolyzed or transesterified to introduce further diversity.

Table 1: Selected Syntheses of Substituted 5-Oxopentanoate Derivatives

Starting MaterialReagents and ConditionsProductReference
(S)-5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid1. Triethylamine (TEA), Ethyl Chloroformate (ECF) in DCM at -5°C. 2. Chloride-substituted hydrazine.N⁵-((chlorophenyl)amino)-L-glutamine derivatives (e.g., RA-2Cl, RA-3Cl) mdpi.com
5-(4-Fluorophenyl)-5-oxopentanoic acid1. Pivaloyl chloride. 2. (S)-4-phenyloxazolidin-2-one, LiCl. 3. CBS/BH₃ reduction.(4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxy-1-oxo-pentyl]-4-phenyl-oxazolidin-2-one researchgate.net
Methyl methacrylate & N,N-dimethylacetamideBase-catalysed Michael addition (e.g., KOtBu), solvent-free.Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate rsc.org
2-amino-5-(benzyloxy)-5-oxopentanoic acid diester[3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid, EDCI.HCl, HOBt, DIPEA.Phenethylamide diester derivative derpharmachemica.com

Preparation of Heterocyclic Compounds Incorporating the 5-Oxopentanoate Skeleton

The 5-oxopentanoate skeleton is a valuable precursor for the synthesis of a variety of heterocyclic compounds. The presence of multiple functional groups—typically a ketone and a carboxylic acid or ester—allows for intramolecular or intermolecular cyclization reactions to form rings.

A prominent method is the condensation reaction to form six-membered rings. For example, a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives have been synthesized through a one-pot condensation of a 5-(4-substituted phenyl)-5-oxopentanoic acid, an aldehyde, and thiourea (B124793). nih.gov This Biginelli-type reaction showcases the utility of the oxopentanoic acid core in building complex heterocyclic systems.

The 5-oxopentanoate structure is also used in the formation of five-membered rings and fused ring systems. The Paal-Knorr synthesis, a classic method for preparing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, can be applied to derivatives of 5-oxopentanoic acid. msu.edu Furthermore, derivatives such as 5-aryl-3-oxopentanoic acid esters can undergo oxidative cyclization using reagents like manganese(III) acetate (B1210297) to yield substituted 2-hydroxy-1-naphthoic acids, demonstrating the formation of fused aromatic systems. thieme-connect.com Cyclization reactions involving hydrazonoyl chlorides with 5-oxopentanoate derivatives can lead to a range of heterocycles including tetrahydropyrazines, thiazoles, and thiadiazolines. nih.gov

Table 2: Examples of Heterocyclic Systems Synthesized from 5-Oxopentanoate Precursors

5-Oxopentanoate PrecursorReaction Type / Key ReagentsResulting HeterocycleReference
5-(4-substituted phenyl)-5-oxopentanoic acidCondensation with thiourea and an aldehyde2-Thioxo-1,2,3,4-tetrahydropyrimidine nih.gov
Methyl 5-oxopentanoate derivativeReaction with α-ketoarylhydrazonoyl chlorides and dinucleophilesTetrahydropyrazine, Thiazole, Thiadiazoline nih.gov
5-Aryl-3-oxopentanoic acid esterOxidative cyclization with Mn(III) acetate or Ce(IV) ammonium (B1175870) nitrate2-Hydroxy-1-naphthoic acid (a fused system) thieme-connect.com
Substituted 2-nitro-5-oxopentanoateDomino reaction (Michael/Henry) catalyzed by a squaramide catalystDensely functionalised cyclohexane buchler-gmbh.com
1,4-Dicarbonyl derivative of oxopentanoic acidPaal-Knorr synthesis with an amineSubstituted pyrrole msu.edunih.gov

Conjugation Chemistry for Advanced Molecular Construction (e.g., polymer precursors, molecular probes)

The functional handles on 5-methoxy-5-oxopentanoate and its analogues make them ideal candidates for conjugation chemistry, enabling the construction of large and complex molecular architectures such as polymers and molecular probes.

In polymer chemistry, derivatives of 5-oxopentanoic acid serve as valuable monomers. For instance, (2S)-2-amino-5-methoxy-5-oxopentanoic acid is a key intermediate in the synthesis of modified polyglutamates. A significant advancement involves the use of radical cascade reactions for synchronized polymerization and modification. researchgate.net In this strategy, a monomer like 5-methoxy-2-methylene-5-oxopentanoic acid can undergo a one-step reaction that simultaneously forms the polymer backbone and introduces functional groups (like azides) at each monomer unit. researchgate.net This allows for the creation of functional polymers with precisely tailored properties.

Derivatives have also been developed for use as green solvents, indicating their potential for large-scale industrial applications. Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, sold as Rhodiasolv PolarClean, is a biodegradable and non-toxic alternative to common polar aprotic solvents. rsc.org Its synthesis from readily available building blocks highlights the utility of the oxopentanoate core in creating sustainable chemical products. rsc.org The conjugation of azulene, a non-benzenoid aromatic hydrocarbon, to polymer backbones has also been explored to create materials with unique optoelectronic properties. beilstein-journals.org While not directly using this compound, these syntheses exemplify the principles of conjugating functional units to create advanced materials.

Table 3: 5-Oxopentanoate Derivatives in Advanced Molecular Construction

DerivativeApplicationKey Feature / ProcessReference
5-methoxy-2-methylene-5-oxopentanoic acidPolymer PrecursorUsed in radical cascade polymerization for synchronized polymerization and in-situ functionalization. researchgate.net
(2S)-2-amino-5-methoxy-5-oxopentanoic acidPolymer PrecursorServes as an intermediate for creating modified polyglutamates.
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoateGreen SolventA biodegradable polar aprotic solvent (Rhodiasolv PolarClean) produced on a ton scale. rsc.org
(S)-4-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acidPeptide Synthesis ReagentA glutamic acid derivative used as a building block in peptide chemistry. chemscene.commedchemexpress.com

Structure-Reactivity Relationship Studies of Analogues

Understanding the relationship between the chemical structure of 5-oxopentanoate analogues and their reactivity is crucial for designing molecules with specific biological or chemical properties. These studies involve systematically modifying the scaffold and evaluating the impact on the molecule's behavior.

Structure-activity relationship (SAR) studies have been conducted on various derivatives. For example, in a series of (R)-4-benzamido-5-oxopentanoic acid derivatives designed as gastrin/CCK-B receptor antagonists, modifications to the benzamido group and the pentanoic acid backbone were correlated with their biological activity. acs.org Such studies are essential in medicinal chemistry for optimizing lead compounds.

The reactivity of the molecule can be significantly influenced by its substituents. In 5-(2-Fluorophenyl)-5-oxopentanoic acid, the presence of the fluorine atom on the phenyl ring enhances its binding affinity to certain enzymes and receptors. The electronic effects of substituents play a critical role; electron-donating or electron-withdrawing groups can alter the reactivity of the ketone and carboxylic acid functionalities. numberanalytics.com Furthermore, steric hindrance, such as the introduction of dimethyl groups at the 2-position in 5-Methoxy-2,2-dimethyl-5-oxopentanoic acid, can influence the molecule's reactivity and solubility compared to its non-methylated counterparts. These relationships are fundamental for predicting reaction outcomes and designing effective molecules for specific applications, from asymmetric synthesis to drug design. numberanalytics.com

Table 4: Selected Structure-Reactivity and Structure-Activity Relationships

AnalogueStructural ModificationObserved Effect on Reactivity / ActivityReference
(R)-4-benzamido-5-oxopentanoic acid derivativesVariations in the benzamido group and pentanoic acid backbone.Altered antagonist activity at gastrin/CCK-B receptors. acs.org
5-(2-Fluorophenyl)-5-oxopentanoic acidIntroduction of a fluorine atom to the phenyl ring.Enhances binding affinity to certain biological targets.
5-Methoxy-2,2-dimethyl-5-oxopentanoic acidAddition of two methyl groups at the C-2 position.Increases steric hindrance, which influences reactivity and solubility.
Asymmetric Synthesis Catalysts/SubstratesGeneral: Changes in catalyst and substrate structure (steric and electronic effects).Determines the stereochemical outcome and overall efficiency of asymmetric reactions. numberanalytics.com

Biochemical and Biological Transformations of 5 Methoxy 5 Oxopentanoate Non Human and in Vitro Contexts

Enzymatic Biotransformations

The metabolism of 5-methoxy-5-oxopentanoate is primarily governed by the action of hydrolytic and transferase enzymes, which target its ester and carbon backbone.

Characterization of Enzymes Mediating this compound Metabolism (e.g., aminotransferases, esterases)

The two primary classes of enzymes implicated in the biotransformation of this compound and its analogues are esterases and aminotransferases.

Esterases: These enzymes catalyze the hydrolysis of ester bonds. nih.gov Carboxylesterases, a major subclass found in tissues like the liver, are responsible for the hydrolysis of a wide array of compounds, including pharmaceuticals with ester linkages. nih.gov In an in vitro study, esterase from porcine liver was used to hydrolyze a methyl ester on an indole (B1671886) derivative, demonstrating the capability of this enzyme class to act on methyl carboxylates. jst.go.jp Given that this compound is a monoester of a dicarboxylic acid, it is a plausible substrate for such enzymes, which would cleave the methyl ester to yield glutaric acid and methanol (B129727). The cleavage of related structures by esterases has also been noted in the context of drug design. thieme-connect.de

Aminotransferases: These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes are central to nitrogen metabolism, catalyzing the transfer of an amino group from an amino acid to a keto acid. nih.gov While this compound itself is not an amino acid, its keto-acid or amino-acid derivatives are substrates for aminotransferases. Research on the plant Arabidopsis thaliana has characterized branched-chain aminotransferases (BCATs) that act on structurally similar substrates. For example, Arabidopsis BCAT3 exhibits activity with 5-methylthio-2-oxopentanoate (B1262595) (MTOP), a derivative of 5-oxopentanoate (B1240814). mpg.de This indicates that aminotransferases are key enzymes in the metabolic pathways of pentanoate derivatives in plants. mpg.de The metabolism of related compounds, such as 2-Amino-5-methoxy-5-oxopentanoic acid, is also known to involve interactions with specific enzymes in metabolic pathways.

Mechanistic Elucidation of Enzyme-Substrate Interactions (e.g., binding affinities, catalytic cycles)

The interaction between an enzyme and its substrate is a highly specific process governed by the three-dimensional structures of both molecules. jrc.ac.in In the case of this compound, the mechanism of interaction depends on the enzyme class.

With esterases , the catalytic process involves the nucleophilic attack on the carbonyl carbon of the ester group. The enzyme's active site, often containing a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and an acidic residue), facilitates the hydrolysis of the ester bond, releasing the alcohol (methanol) and the carboxylic acid (glutaric acid).

For aminotransferases , the mechanism is more complex, involving a 'ping-pong' catalytic cycle. The interaction would involve a keto-acid analogue of this compound. Studies on Arabidopsis BCAT3 provide insight into substrate affinity through activity measurements. The enzyme shows different levels of activity with various keto acids, suggesting differences in binding affinity and catalytic efficiency. For instance, BCAT3 displays higher activity with 4-methylthio-2-oxobutanoate (B1231810) (MTOB) and other standard substrates compared to the longer-chain 5-methylthio-2-oxopentanoate (MTOP). mpg.de This specificity is determined by the precise shape and chemical environment of the enzyme's active site, which accommodates the substrate in a manner consistent with the induced-fit model, where the substrate's binding modifies the active site's conformation for optimal catalysis. mpg.dejrc.ac.in

Substrate (Keto Acid)Relative Activity (%) at 0.1 mMRelative Activity (%) at 2 mM
4-Methylthio-2-oxobutanoate (MTOB)100100
5-Methylthio-2-oxopentanoate (MTOP)109112
6-Methylthio-2-oxohexanoate (MTOH)6286
3-Methyl-2-oxobutanoate (3MOB)182136
3-Methyl-2-oxopentanoate (3MOP)865328
4-Methyl-2-oxopentanoate (4MOP)1565353

Table 1: Substrate specificity of recombinant Arabidopsis BCAT3. The activity was measured using various keto-acid substrates at concentrations of 0.1 mM and 2 mM, with the activity for MTOB arbitrarily set to 100%. This data illustrates how changes in the substrate structure, including chain length and methylation, affect the enzyme's catalytic efficiency, reflecting the mechanics of enzyme-substrate interaction. Data sourced from Schuster et al., 2006. mpg.de

Biocatalytic Applications in Organic Synthesis

The enzymatic transformation of this compound derivatives is a valuable tool in organic synthesis, particularly for producing chiral molecules. nih.gov Biocatalysis offers high stereo-selectivity under mild reaction conditions, which is often difficult to achieve with traditional chemical methods. google.com

A significant application is seen in the synthesis of pharmaceutical intermediates. For example, whole cells of the fungus Penicillium are used for the bioreduction of dimethyl 3-oxopentanedioate. This process yields dimethyl 3-hydroxypentanedioate, which is then hydrolyzed to produce enantiomerically distinct forms of 3-hydroxy-5-methoxy-5-oxopentanoic acid. google.com These chiral compounds are critical intermediates in the synthesis of rosuvastatin (B1679574), an HMG-CoA reductase inhibitor. google.com The use of fungal oxidoreductases in a single fermentation process for both bioreduction and hydrolysis simplifies the synthesis, making it more efficient. google.com

Microorganism IDSpeciesConversion (%)(S)-isomer (%)(R)-isomer (%)
6526Penicillium brevicompactum993565
6636Penicillium sp.903862

Table 2: Screening of Penicillium species for the selective keto reduction of a rosuvastatin intermediate leading to 3-hydroxy-5-methoxy-5-oxopentanoic acid. The table shows the total conversion of the starting material and the enantiomeric distribution of the resulting product. Data sourced from patent WO2015071861A2. google.com

Role in Non-Human Organismal Metabolism and Biosynthesis Pathways

Beyond in vitro applications, this compound and its derivatives are intermediates in the metabolic networks of various non-human organisms.

Intermediacy in Microbial Metabolic Pathways

Microorganisms utilize a vast array of metabolic pathways to break down and synthesize organic compounds. Derivatives of this compound serve as intermediates in these microbial processes. As detailed previously, various Penicillium species can convert dimethyl 3-oxopentanedioate into (3R)- or (3S)-3-hydroxy-5-methoxy-5-oxopentanoic acid. google.com This transformation highlights the role of the compound as a product of fungal bioreduction pathways.

Furthermore, a related compound, 3-hydroxy-5-methoxy-3-(methoxycarbonyl)-5-oxopentanoic acid, an isomer of dimethyl citrate, has been identified as a metabolite produced by a fungus. This compound was found to have biological activity, inhibiting the mobility of the plant-parasitic nematode Ditylenchus destructor. researchgate.net This suggests that fungi produce such molecules as part of their secondary metabolism, potentially for defense or interaction with their environment.

Participation in Plant Biochemical Processes

In plants, derivatives of this compound are involved in fundamental biochemical pathways. The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway database for Arabidopsis thaliana lists (S)-4-Amino-5-oxopentanoate as a metabolite in porphyrin and chlorophyll (B73375) metabolism. genome.jp

Research on Arabidopsis aminotransferases further solidifies this role. The enzyme BCAT3, which is active on the related substrate 5-methylthio-2-oxopentanoate, functions at the crossroads of primary and secondary metabolism. mpg.de It participates in both the biosynthesis of the amino acid leucine (B10760876) and the methionine chain elongation cycle, which is the initial stage of producing Met-derived glucosinolates (compounds involved in plant defense). mpg.de The involvement of a single enzyme in both pathways demonstrates the interconnectedness of amino acid and glucosinolate metabolism, with pentanoate derivatives acting as key intermediates. mpg.de

Comparative Metabolism Studies in Animal Models (excluding clinical human data)

While direct metabolic studies exclusively focused on this compound in animal models are not extensively detailed in publicly available literature, the metabolic fate of structurally related methyl esters provides a strong predictive framework. The primary metabolic pathway for simple methyl esters in biological systems is enzymatic hydrolysis. europa.eu

In vivo studies on analogous compounds, such as fatty acid methyl esters, demonstrate that upon administration, these molecules are subject to cleavage by esterase enzymes. europa.eu This hydrolytic process breaks the ester bond, yielding the corresponding carboxylic acid and methanol. europa.eu Depending on the route of exposure in animal models, this transformation can occur at various sites within the organism, including the gastrointestinal fluids following oral ingestion. europa.eu The resulting products, the parent acid (in this case, glutaric acid) and methanol, would then enter their respective metabolic pathways.

Furthermore, studies involving more complex molecules containing ester moieties in animal models like cynomolgus monkeys have utilized liver microsomes to investigate metabolic pathways. jst.go.jp These in vitro systems, derived from animal tissues, have shown that oxidation at various sites on the molecule is a significant route of metabolism. jst.go.jp This suggests that, in addition to hydrolysis, this compound could potentially undergo oxidative transformations in vivo.

Interactions with Biomolecules and Subcellular Components (In Vitro)

The primary interaction of this compound with biomolecules documented in vitro is its hydrolysis by various enzymes. This reaction is a classic example of enzyme-substrate interaction, where the ester bond is targeted and cleaved.

Enzymatic Hydrolysis : In vitro experiments have repeatedly shown that esterases are highly effective at hydrolyzing methyl esters. science.gov Enzymes such as pig liver esterase (PLE) and esterases from other sources like orange peel have been used to study the regiospecificity of ester hydrolysis. science.gov Lipases, another class of hydrolases, are also capable of catalyzing this reaction. science.gov The rate and specificity of the hydrolysis can be influenced by the specific enzyme used and the structure of the ester substrate. science.govacademicjournals.org For instance, studies on various ester prodrugs show that the rate of hydrolysis in plasma and in the presence of esterase enzymes is dependent on the nature of the acyl group.

Plasma-Mediated Hydrolysis : In vitro studies using plasma have demonstrated that methyl esters can be degraded through both enzymatic and chemical pathways. oup.com For example, the degradation of anhydroecgonine (B8767336) methyl ester in human plasma was found to be mediated by butyrylcholine (B1668140) esterase and by chemical hydrolysis at basic pH. oup.com The enzymatic reaction was significantly faster than the chemical hydrolysis. oup.com The addition of esterase inhibitors like sodium fluoride (B91410) can significantly reduce this degradation, confirming the role of these enzymes. oup.com

Interaction with Subcellular Components : The interaction of ester-containing compounds with subcellular fractions has been investigated using liver microsomes. In a study on an OXE receptor antagonist in monkey liver microsomes, the primary metabolites were formed through oxidation. jst.go.jp This indicates that the compound interacts with the enzymatic machinery of the endoplasmic reticulum, specifically cytochrome P450 enzymes, which are abundant in microsomes. jst.go.jp This model suggests that this compound could similarly interact with microsomal enzymes, leading to oxidative metabolites.

The following tables summarize these in vitro interactions.

Enzyme ClassSpecific Enzyme ExampleModel Substrate(s)Products of HydrolysisReference(s)
Esterases Pig Liver EsteraseDiester derivatives of hydroxybenzoic acidHydroxy-ester or Acyl-acid science.gov
Butyrylcholine EsteraseAnhydroecgonine Methyl EsterAnhydroecgonine + Methanol oup.com
Orange Peel EsteraseDiester derivatives of hydroxybenzoic acidHydroxy-ester or Acyl-acid science.gov
Lipases Porcine Pancreatic Lipase (B570770)Diester derivatives of hydroxybenzoic acidHydroxy-ester or Acyl-acid science.gov
Candida antarctica Lipase BVarious estersCorresponding acid + Alcohol academicjournals.org
Subcellular ComponentAnimal Model SourceModel CompoundTransformation TypeReference(s)
Liver Microsomes Cynomolgus MonkeyS-C025 (OXE receptor antagonist)Oxidation jst.go.jp

Advanced Analytical Techniques for Elucidating Structure and Reactivity

High-Resolution Spectroscopic Methods for Mechanistic Insights

High-resolution spectroscopic techniques are indispensable for elucidating the intricate details of chemical structures and reaction dynamics at the molecular level.

Advanced NMR Spectroscopy for Elucidating Reaction Intermediates and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of methyl 5-methoxy-5-oxopentanoate and its derivatives. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of protons and carbons within the molecule. For instance, in a related compound, methyl 5-methoxy-3-oxopentanoate, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the different proton groups, and the ¹³C NMR spectrum confirms the presence of carbonyl and methoxy (B1213986) functionalities.

Advanced, multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are employed to establish connectivity between atoms, which is vital for confirming the structure of novel derivatives and for identifying transient reaction intermediates. These techniques can be instrumental in stereochemical assignments, which is particularly important when chiral centers are introduced, for example, during the synthesis of biologically active molecules. The stereoselective reduction of related compounds has been studied using chiral catalysts, yielding products with high enantiomeric purity, the confirmation of which relies heavily on NMR analysis. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Related Compound, Methyl 5-methoxy-3-oxopentanoate
NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H3.67s-OCH₃
¹H3.62s-COOCH₃
¹H2.54t6.4C2–H
¹H2.42t6.4C4–H
¹H1.98quintet6.4C3–H
¹³C207.8--C3=O
¹³C171.2--C5=O
¹³C58.9--OCH₃
¹³C51.7--COOCH₃
¹³C33.1--C2
¹³C28.4--C4
¹³C21.5--C1

High-Resolution Mass Spectrometry for Reaction Pathway Mapping and Product Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of methyl this compound and its reaction products. rsc.org Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. rsc.orgamazonaws.com ESI-MS is particularly useful for analyzing polar compounds and can be coupled with liquid chromatography for LC-MS applications. rsc.org

By providing exact mass measurements, HRMS allows for the unambiguous identification of expected products and the characterization of unknown byproducts, which is crucial for mapping reaction pathways. rsc.org For example, in the synthesis of a derivative, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, HRMS was used to confirm the structure of the product and analyze its isotopic distribution. rsc.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer additional structural information, helping to distinguish between isomers and elucidate the connectivity of different functional groups within a molecule. nih.gov

Vibrational Spectroscopy (IR, Raman) for Monitoring Functional Group Transformations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is employed to monitor the transformation of functional groups during reactions involving methyl this compound. The ester carbonyl (C=O) stretch is a particularly strong and characteristic absorption in the IR spectrum, typically appearing around 1740 cm⁻¹. The presence and position of this peak can confirm the integrity of the ester group or indicate its conversion to other functionalities, such as a carboxylic acid or an amide.

For instance, during a reaction, the disappearance of the ester peak and the appearance of a broad O-H stretch and a shifted carbonyl peak would suggest hydrolysis to the corresponding carboxylic acid. Similarly, the formation of an amide would be indicated by the appearance of N-H stretching and bending vibrations. This real-time or quasi-real-time monitoring provides valuable kinetic and mechanistic information.

Chromatographic and Hyphenated Techniques for Complex Mixture Analysis

Chromatographic techniques are essential for the separation and analysis of complex mixtures that are often generated during the synthesis and reaction of methyl this compound.

GC-MS and LC-MS for Profiling Reaction Products and Metabolites

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. nih.govlcms.czmdpi.com

GC-MS is well-suited for the analysis of volatile and thermally stable derivatives of methyl this compound. sigmaaldrich.com It provides excellent separation of isomers and allows for the identification of compounds based on their mass spectra and retention times. lcms.cznih.gov

LC-MS is a versatile technique for analyzing a wide range of compounds, including those that are non-volatile or thermally labile. sielc.comsielc.combldpharm.com Reversed-phase HPLC, often coupled with MS, is a common method for analyzing methyl this compound and its derivatives. sielc.comsielc.com The choice of mobile phase can be adapted for MS compatibility, for instance, by replacing phosphoric acid with formic acid. sielc.comsielc.com LC-MS is also invaluable for studying potential metabolites of the compound in biological systems. lcms.cz

The data obtained from these techniques can be used to create a profile of all the components in a reaction mixture, which is essential for optimizing reaction conditions and understanding reaction mechanisms. lcms.czrsc.org

Preparative Chromatography for Isolation of Novel Derivatives

Preparative chromatography is a crucial technique for the isolation and purification of novel derivatives of methyl this compound from reaction mixtures. rug.nl Both preparative gas chromatography and preparative high-performance liquid chromatography (HPLC) can be employed, with the choice depending on the properties of the target compound.

Flash column chromatography using silica (B1680970) gel is a widely used method for purifying reaction products on a laboratory scale. rsc.orgoup.com The scalability of liquid chromatography methods allows for the isolation of impurities for further characterization or the purification of larger quantities of a desired product. sielc.comsielc.com The isolated pure compounds can then be subjected to further spectroscopic analysis to confirm their structure and assess their properties.

Table 2: Analytical Techniques and Their Applications in the Study of Methyl this compound and its Derivatives
TechniqueApplicationInformation Obtained
Advanced NMR SpectroscopyElucidation of reaction intermediates and stereochemistry3D structure, connectivity, stereochemical configuration
High-Resolution Mass SpectrometryReaction pathway mapping and product identificationElemental composition, molecular weight, fragmentation patterns
Vibrational Spectroscopy (IR, Raman)Monitoring functional group transformationsPresence/absence of key functional groups (e.g., C=O, O-H, N-H)
GC-MSProfiling of volatile reaction products and metabolitesSeparation and identification of volatile compounds, isomeric separation
LC-MSProfiling of a wide range of reaction products and metabolitesSeparation and identification of polar and non-volatile compounds
Preparative ChromatographyIsolation and purification of novel derivativesObtaining pure samples for further analysis and characterization

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute stereochemistry and conformational preferences. While this compound is often an oil at room temperature, its derivatives can be crystallized and analyzed to reveal critical structural information. This technique is particularly vital when the molecule contains stereocenters, as it can unambiguously assign the (R) or (S) configuration. libretexts.orgimperial.ac.uk

The process involves irradiating a single crystal of a derivative with a beam of X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a three-dimensional electron density map, from which the positions of individual atoms can be determined with high precision. This allows for the measurement of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation.

For derivatives of this compound, X-ray crystallography can elucidate:

Absolute Stereochemistry: In cases where a chiral derivative is synthesized, X-ray crystallography provides the ultimate confirmation of the absolute configuration of the stereogenic centers. usm.edu This is often achieved by co-crystallizing with a known chiral auxiliary or by using anomalous dispersion effects if a heavy atom is present in the structure. imperial.ac.uk

Conformational Analysis: The flexible five-carbon backbone of the glutarate chain can adopt various conformations. X-ray crystallography reveals the preferred conformation in the solid state, providing insights into the steric and electronic interactions that govern its shape. ethz.ch For instance, studies on related glutaric acid derivatives have shown how substituents can influence the puckering of the carbon chain.

A pertinent example, although on a related dicarboxylic acid monoester, is the determination of the absolute stereochemistry of chiral glutaric acid monoesters, which can be achieved through derivatization and subsequent X-ray analysis. mtu.edu The principles applied in such studies are directly transferable to derivatives of this compound.

Table 1: Illustrative Crystallographic Data for a Hypothetical Crystalline Derivative of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.25
b (Å)5.75
c (Å)15.50
β (°)95.5
Volume (ų)908.4
Z (molecules per cell)4
Calculated Density (g/cm³)1.28
R-factor0.045

This table presents hypothetical data for illustrative purposes, based on typical values for organic molecules of similar size and complexity.

Kinetic and Thermodynamic Studies of this compound Reactions

Understanding the reactivity of this compound requires detailed kinetic and thermodynamic studies of its chemical transformations. These investigations provide quantitative data on reaction rates, the influence of various parameters on these rates, and the energy changes associated with a reaction.

Kinetic Studies focus on the rate at which a reaction proceeds. For this compound, a common reaction studied is its hydrolysis, which involves the cleavage of the ester bond to yield glutaric acid and methanol (B129727). Kinetic experiments typically involve monitoring the concentration of the reactant or a product over time under controlled conditions (temperature, pressure, pH, and catalyst concentration).

The rate of reaction can be described by a rate law, which for the acid-catalyzed hydrolysis of an ester like this compound often follows a second-order rate equation:

Rate = k[this compound][H⁺]

where 'k' is the rate constant. By measuring the reaction rate at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation. This provides insight into the energy barrier that must be overcome for the reaction to occur. ias.ac.in

Table 2: Illustrative Kinetic Data for the Acid-Catalyzed Hydrolysis of an Ester

Temperature (°C)Rate Constant (k) (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)
251.2 x 10⁻⁴
353.5 x 10⁻⁴65.0
459.8 x 10⁻⁴

This table presents illustrative data based on kinetic studies of ester hydrolysis to demonstrate the relationship between temperature, rate constant, and activation energy. jcsp.org.pknih.gov

Thermodynamic Studies examine the energy changes that occur during a reaction, determining whether a reaction is favorable and the position of equilibrium. Key thermodynamic parameters include:

Enthalpy Change (ΔH): The heat absorbed or released during a reaction at constant pressure. For the hydrolysis of an ester, this is typically a small negative value, indicating a slightly exothermic process.

Entropy Change (ΔS): The change in disorder or randomness of the system. In hydrolysis, the formation of two molecules from one leads to an increase in entropy.

Gibbs Free Energy Change (ΔG): This determines the spontaneity of a reaction (ΔG = ΔH - TΔS). A negative ΔG indicates a spontaneous reaction.

These parameters can be determined experimentally using techniques like calorimetry. For instance, Isothermal Titration Calorimetry (ITC) can be used to measure the heat changes upon binding of this compound or its derivatives to other molecules, providing a complete thermodynamic profile of the interaction. nih.gov While direct thermodynamic data for many reactions of this compound may not be widely published, data from analogous systems, such as the reaction of anhydrides and thioesters, provide a valuable framework for understanding its energetic landscape. mdpi.com

Table 3: Illustrative Thermodynamic Data for a Chemical Reaction

ParameterValue
Enthalpy Change (ΔH)-20.5 kJ/mol
Entropy Change (ΔS)+15.2 J/(mol·K)
Gibbs Free Energy Change (ΔG)-25.0 kJ/mol at 298 K

This table presents hypothetical thermodynamic data for a representative reaction to illustrate the typical values and their relationship.

By combining kinetic and thermodynamic data, a comprehensive reaction profile can be constructed, detailing the energy of reactants, transition states, and products, which is fundamental to controlling and optimizing chemical processes involving this compound.

Applications of 5 Methoxy 5 Oxopentanoate As a Platform Chemical and Intermediate

Utilization in Fine Chemical Synthesis (excluding pharmaceuticals as end products)

Dimethyl glutarate is a significant intermediate in the synthesis of various non-pharmaceutical fine chemicals. made-in-china.com Its ester groups can be hydrolyzed to produce glutaric acid (1,3-propanedicarboxylic acid), a valuable compound used in organic synthesis and as a raw material for polymers like synthetic resins and rubbers. guidechem.com One method for preparing glutaric acid involves the catalytic hydrolysis of dimethyl glutarate using a strong acidic styrene-based cation exchange resin, a process noted for its high catalyst activity and conversion rates of over 85%. guidechem.com

Furthermore, DMG is a crucial precursor for 1,5-pentanediol (B104693) (PDO), a diol used in the production of polyesters, polyurethanes, and plasticizers. epo.orgrsc.org The synthesis of 1,5-pentanediol is typically achieved through the catalytic hydrogenation of dimethyl glutarate. epo.orggoogle.comchemicalbook.com Various catalytic systems have been developed for this conversion, including copper-zinc-aluminum catalysts and modified palladium-supported catalysts, which can achieve high conversion rates (over 98%) and selectivity (over 95%) under specific temperature and pressure conditions. epo.orggoogle.com Other applications include its use as an intermediate for agrochemicals, cleaning agents, lubricants, and metalworking fluids. silverfernchemical.comchemicalbook.comsfdchem.com

A summary of key chemical transformations starting from 5-Methoxy-5-oxopentanoate is presented below.

Starting MaterialReaction TypeKey Products
This compound (Dimethyl Glutarate)HydrolysisGlutaric Acid
This compound (Dimethyl Glutarate)Hydrogenation1,5-Pentanediol
This compound (Dimethyl Glutarate)TransesterificationWater-soluble plasticizers (with dimethylamine)

Role in Polymer and Materials Science (e.g., monomers, cross-linkers, green solvents)

In polymer and materials science, this compound serves multiple roles. It is used in the manufacturing of saturated and unsaturated polyester (B1180765) resins, polyamides, adhesives, and film materials. made-in-china.comnih.gov While it can be used directly as a co-monomer, it more frequently serves as a precursor to monomers like 1,5-pentanediol or glutaric acid, which are then used to produce polyesters and polyamides. rsc.orgmarketsandmarkets.com For instance, glutarate-based polyesters are noted for their potential biodegradability. marketsandmarkets.com DMG also acts as a plasticizer for various resins, including polyesters, polyamides, and PVC, enhancing flexibility and durability. specialchem.com

One of its most significant applications is as a green solvent. rsc.orgworldwidejournals.com Often blended with dimethyl succinate (B1194679) and dimethyl adipate (B1204190) to form what is known as dibasic esters (DBE), it is recognized for being readily biodegradable, non-corrosive, and having low toxicity. worldwidejournals.comdiva-portal.orgrsc.org These characteristics make it an excellent, environmentally preferable substitute for harsher, more volatile, and hazardous solvents like methylene (B1212753) chloride and N-methyl-2-pyrrolidone (NMP) in applications such as paints, coatings, and industrial cleaning. worldwidejournals.comjrhessco.com Its high boiling point and low vapor pressure mean it evaporates slowly, allowing for compliance with volatile organic compound (VOC) regulations. jrhessco.com DBEs are widely used in automotive coatings, paint removers, industrial cleaners, and resin cleaning. made-in-china.comrsc.orgresearchgate.net

Key properties of this compound relevant to its solvent applications are listed below.

PropertyValue
Molecular FormulaC7H12O4
Molecular Weight160.17 g/mol
Boiling Point96-103 °C at 15 mm Hg
Density1.09 g/mL at 25 °C
Flash Point103 °C
Autoignition Temperature365 °C

Development of Chemical Probes and Ligands (non-biological, non-clinical)

While a more specialized application, the structure of this compound and its derivatives can be adapted for use in creating chemical probes and ligands for non-biological contexts. The ester functionalities provide reactive sites for modification, allowing for the synthesis of more complex molecules. For example, derivatives of glutaric acid are used in the synthesis of organometallic compounds. rsc.org

In a related context, dimethyl glutarate has been used in the construction of ion-selective polymeric membrane electrodes, which are a type of chemical sensor used for measuring the activity of specific ions in a solution. specialchem.com The diester itself can be a component of the membrane, acting as a plasticizer that influences the membrane's physical properties and response characteristics. specialchem.com

Precursor for Bio-Based Chemicals and Sustainable Products

The push towards a sustainable, bio-based economy has highlighted the importance of this compound as a key platform chemical. rsc.org Significant research has focused on producing it from renewable resources. One promising route involves using glutamic acid, an amino acid that can be produced efficiently via fermentation or recovered from biomass waste streams. rsc.orgrsc.org A reported process involves the reductive deamination of glutamic acid, which is first converted to N,N-dimethylglutamic acid and then undergoes selective C–N bond hydrogenolysis to yield dimethyl glutarate and trimethylamine, a valuable co-product. rsc.orgrsc.org This pathway achieved an 81% yield of dimethyl glutarate using a Pt/TiO2 catalyst. rsc.org

This bio-based dimethyl glutarate can then be used to produce other sustainable products. Its hydrogenation yields 1,5-pentanediol, a monomer for bio-polyesters and bio-polyurethanes. rsc.org This creates a complete value chain from renewable feedstocks to valuable biopolymers and green solvents, aligning with the principles of green chemistry by utilizing non-petroleum resources and minimizing waste. vulcanchem.comrsc.org The growing demand for biodegradable polymers and sustainable materials further drives the importance of glutarate-based chemicals in applications from packaging to biomedical materials. marketsandmarkets.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding characteristics of 5-Methoxy-5-oxopentanoate and its derivatives. DFT simulations, for instance at the B3LYP/6-311++G(d,p) level, reveal key electronic parameters. For a related compound, methyl 5-methoxy-3-oxopentanoate, these calculations have determined a HOMO-LUMO gap of 6.12 eV and a dipole moment of 3.85 Debye. The electrostatic potential mapping indicates a localization of negative charge at the oxygen atoms of the carbonyl groups, which are crucial for the molecule's interactions.

Semi-empirical quantum chemical calculations have also been utilized to analyze derivatives such as 2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid. scispace.com These methods, while less computationally intensive, provide valuable initial assessments of electronic properties that govern reactivity. The study of electronic structure helps in understanding the molecule's stability, reactivity, and the nature of its chemical bonds.

Molecular Dynamics Simulations of Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility and intermolecular interactions of this compound. For instance, MD simulations of methyl 5-methoxy-3-oxopentanoate in an aqueous environment using the AMBER force field have shown that the molecule tends to adopt a compact conformation. This arrangement serves to shield its hydrophobic regions from the solvent. The simulations also highlight the specific interactions with water molecules, where the ketone group actively participates in hydrogen bonding, while the methoxy (B1213986) group remains more exposed to the solvent.

The conformational landscape of related glutarate esters has been explored using a combination of Monte Carlo sampling with force fields like OPLS_2005, followed by DFT calculations for energy refinement. thieme-connect.de This approach allows for the identification of the most stable conformations and the energy barriers between them. Understanding the conformational preferences is crucial as it dictates how the molecule presents itself for interaction with other molecules, including reactants and biological targets.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling plays a vital role in deciphering the mechanisms of reactions involving this compound and its analogs. By modeling the reaction pathways, researchers can identify intermediates and, crucially, the transition states that govern the reaction rates. For example, in the hydrolysis of esters, computational methods can model the conversion of the sp2 hybridized carbonyl carbon to a sp3 hybridized intermediate. libretexts.org

Transition state theory provides a framework for quantifying the energetics of these processes. libretexts.org The stability of the transition state is a key determinant of the reaction kinetics. libretexts.org Computational models can predict how substituents or the surrounding solvent environment affect the energy of the transition state, thereby influencing the reaction's speed and outcome. libretexts.org For instance, the steric hindrance around a reaction center can impact the solvation of the transition state, an effect that can be modeled computationally. libretexts.org In reactions like cycloadditions involving derivatives of methyl 5-oxopentanoate (B1240814), DFT modeling can predict regioselectivity by analyzing the stability of the transition states.

In Silico Predictions of Reactivity and Selectivity

The prediction of chemical reactivity and selectivity through computational means is a powerful tool in chemical research. Quantitative Structure-Activity Relationship (QSAR) models are a prime example of this approach. QSAR studies establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological or chemical activity. pensoft.netscholarsresearchlibrary.com For esters, QSAR models have been developed to predict properties like aquatic toxicity, using molecular descriptors calculated from the compounds' structures. nih.gov

These models often employ a variety of descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and geometric properties. pensoft.net By analyzing these descriptors, it is possible to predict the reactivity of new, untested compounds. For instance, QSAR analysis has shown that for certain derivatives, antioxidant activity increases with decreasing molecular volume and lipophilicity, and with an increasing dipole moment. pensoft.net Such in silico predictions can guide the synthesis of molecules with desired properties, saving significant time and resources.

Chemometrics and Data Science Applications in 5-Oxopentanoate Research

Chemometrics and data science offer a suite of tools for extracting meaningful information from complex chemical data sets. nih.gov In the context of 5-oxopentanoate research, these approaches can be used to analyze data from various sources, including spectroscopic measurements and computational studies. Multivariate analysis techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are particularly useful for identifying patterns and correlations in large datasets. scholarsresearchlibrary.comresearchgate.net

For example, in metabolomics studies involving related pentanoic acid derivatives, multivariate analysis can help to distinguish the effects of different experimental conditions on the metabolic profile. researchgate.net By analyzing the concentrations of multiple metabolites simultaneously, researchers can gain a holistic understanding of the biochemical pathways affected. nih.gov Data science applications also extend to the analysis of large datasets generated from high-throughput screening or computational experiments, helping to build predictive models and to identify key structure-activity relationships. biorxiv.orgdergipark.org.trbuiltin.com

Table of Mentioned Chemical Compounds

Compound Name
This compound
Methyl 5-methoxy-3-oxopentanoate
2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid
Methyl 5-oxopentanoate

Interactive Data Table: Computational Properties of 5-Methoxy-5-oxopentanoic Acid chemscene.com

PropertyValue
Topological Polar Surface Area (TPSA)63.6 Ų
LogP0.4143
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds4

Interactive Data Table: DFT Calculation Results for Methyl 5-methoxy-3-oxopentanoate

ParameterValue
HOMO-LUMO Gap6.12 eV
Dipole Moment3.85 Debye

Future Research Directions and Emerging Opportunities

Innovations in Sustainable Synthesis and Bioproduction of 5-Methoxy-5-oxopentanoate

The development of environmentally friendly and efficient methods for synthesizing this compound is a key area of future research. Traditional chemical syntheses are being re-evaluated in favor of greener alternatives that minimize waste and utilize renewable resources.

One promising approach involves the use of biocatalysts and microbial fermentation. For instance, engineered E. coli strains have been developed for the high-level biosynthesis of 5-aminolevulinic acid (5-ALA), a related compound, from structurally unrelated carbon sources like glycerol. researchgate.net This highlights the potential for producing this compound and its precursors through microbial fermentation, a process that can offer high selectivity and reduced environmental impact compared to conventional chemical routes. Research in this area could focus on identifying or engineering enzymes and metabolic pathways capable of converting biomass-derived feedstocks into the target molecule.

In the realm of green chemistry, researchers are exploring novel synthetic routes that improve atom economy and reduce the use of hazardous reagents. For example, new single-step reactions for the synthesis of a derivative, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, have been developed using base-catalyzed Michael additions from readily available starting materials. rsc.orgrsc.org These methods offer significant advantages, including solvent-free conditions and the use of only catalytic amounts of base, making the process more sustainable. rsc.orgrsc.org Future work will likely focus on optimizing these and other green synthetic strategies to improve yields and scalability.

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel and highly efficient catalytic systems is crucial for the selective transformation of this compound into a variety of valuable derivatives. Research in this area is focused on designing catalysts that offer high activity, selectivity, and stability under mild reaction conditions.

Recent advancements have demonstrated the potential of dual catalytic systems. For example, a rare metal-ligand dual catalysis has been reported for the cycloisomerization of β-allenols, showcasing the power of combining different catalytic modes to achieve unique transformations. csic.es The application of similar principles to this compound could open up new avenues for the synthesis of complex molecules.

Furthermore, the use of enzymes as catalysts (biocatalysis) is a rapidly growing field. Enzymes can offer unparalleled stereoselectivity in reactions such as hydrolysis, oxidation, and reduction. ethernet.edu.et For instance, the enzyme L-aspartate:5-guanidino-3-methyl-2-oxopentanoate transaminase, which requires pyridoxal (B1214274) 5'-phosphate, has been characterized and participates in the biosynthesis of rare amino acids. expasy.org Exploring the enzymatic landscape for transformations involving this compound could lead to the development of highly efficient and enantioselective synthetic routes.

Expansion into Emerging Material Science Applications

The unique chemical structure of this compound and its derivatives makes them promising building blocks for the development of novel materials with tailored properties.

One area of interest is the synthesis of polymers. For example, (2S)-2-amino-5-methoxy-5-oxopentanoic acid is utilized in polymer chemistry for creating modified polyglutamates. The ester functionalization enhances solubility and reactivity in organic reactions. Research into the polymerization of this compound and its derivatives could lead to new biodegradable polymers, functional coatings, and advanced drug delivery systems. A derivative, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, has shown promise as a green solvent for dissolving various polymers. rsc.org

Furthermore, the incorporation of this compound derivatives into more complex molecular architectures can lead to materials with interesting optoelectronic properties. For instance, indenoisoquinolines containing an ester moiety are being investigated as inhibitors of enzymes involved in DNA repair and replication. nih.gov The synthesis of such complex molecules often relies on versatile building blocks like this compound derivatives. smolecule.com

Deeper Elucidation of Undiscovered Biochemical Roles in Non-Human Systems

While some metabolic roles of related compounds are known, the specific biochemical functions of this compound in various non-human organisms remain largely unexplored. Future research will likely focus on identifying and characterizing the metabolic pathways in which this compound participates.

For example, 5-Methoxy-5-oxopentanoic acid is known to be involved in the β-oxidation pathway in Pseudomonas putida, where it is broken down into acetyl-CoA and propionyl-CoA. smolecule.com Understanding the enzymes and regulatory mechanisms involved in this pathway could provide insights into microbial metabolism and its potential for bioremediation or the production of valuable chemicals.

Additionally, related compounds like 4-methyl-2-oxopentanoic acid have been identified as metabolites in algae such as Chlamydomonas reinhardtii and in the fruit fly Drosophila melanogaster. ebi.ac.uknih.gov Investigating the presence and function of this compound in these and other model organisms could reveal conserved metabolic pathways and novel biological activities. Such studies could involve metabolomics approaches to identify the compound in different species and genetic studies to elucidate the function of the enzymes that produce and consume it.

Integration of Advanced Automation and Artificial Intelligence in 5-Oxopentanoate (B1240814) Research

The integration of automation and artificial intelligence (AI) is set to revolutionize research on 5-oxopentanoate and its derivatives, accelerating the pace of discovery and development. drugtargetreview.com5-ht.commdpi.com

Automated laboratory systems can perform high-throughput screening of reaction conditions, enabling the rapid optimization of synthetic routes and catalytic processes. 5-ht.com This is particularly valuable for exploring the vast parameter space associated with novel catalyst development and bioproduction optimization. Robotic platforms can handle repetitive tasks like liquid handling and sample analysis, freeing up researchers to focus on more complex aspects of their work. drugtargetreview.com5-ht.com

Q & A

Q. What are the recommended storage conditions for 5-Methoxy-5-oxopentanoate to ensure stability?

Methodological Answer: Store the compound at -20°C in airtight, light-resistant containers to prevent degradation. Stability data for analogous compounds (e.g., 5-Methoxytryptamine hydrochloride) suggest a shelf life of ≥2 years under these conditions. Always validate stability using periodic HPLC or spectroscopic analysis .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Use 1H and 13C NMR to confirm molecular structure and purity, IR spectroscopy to identify functional groups (e.g., ester carbonyl), and mass spectrometry (ESI or EI) for molecular weight verification. Compare spectral data with literature values and report deviations in chemical shifts (±0.1 ppm for NMR) as part of purity assessment .

Q. What safety protocols should be followed during handling?

Methodological Answer:

  • Use PPE (gloves, lab coat, safety goggles) and work in a fume hood.
  • Avoid inhalation, skin contact, and ingestion; rinse immediately with water if exposed.
  • Follow spill protocols: contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste per institutional guidelines .

Q. How can researchers verify the purity of synthesized this compound?

Methodological Answer: Perform thin-layer chromatography (TLC) with multiple solvent systems (e.g., ethyl acetate/hexane) to check for impurities. Use HPLC with a C18 column and UV detection (λ = 210–280 nm) for quantitative purity analysis. Report retention times and peak integration values .

Advanced Research Questions

Q. How should contradictions in reported reactivity data (e.g., pH-dependent stability) be resolved?

Methodological Answer:

  • Design controlled experiments across a pH range (e.g., 3–10) using standardized buffer systems.
  • Employ kinetic assays (e.g., UV-Vis monitoring of degradation rates) and validate results with independent techniques (e.g., NMR tracking of hydrolysis products).
  • Conduct meta-analysis of published data to identify methodological inconsistencies (e.g., buffer ionic strength, temperature variations) .

Q. What experimental design considerations are critical for studying catalytic mechanisms involving this compound?

Methodological Answer:

  • Control for enzyme cofactors (e.g., metal ions) and substrate concentrations using Michaelis-Menten kinetics.
  • Integrate stopped-flow spectroscopy for rapid reaction monitoring and computational modeling (e.g., DFT calculations) to predict transition states.
  • Validate mechanistic hypotheses with isotopic labeling (e.g., 18O tracing in ester hydrolysis) .

Q. How can researchers ensure reproducibility in synthesizing novel derivatives?

Methodological Answer:

  • Document reaction parameters in detail: reagent purity, solvent drying methods, temperature (±1°C), and stirring rates.
  • Provide supplementary data (e.g., TLC plates, GC-MS chromatograms) for critical steps.
  • Use high-throughput screening to optimize reaction conditions (e.g., catalyst loading, solvent polarity) and share raw data via repositories .

Q. What strategies are effective for analyzing metabolic pathways involving this compound?

Methodological Answer:

  • Combine LC-MS/MS for metabolite profiling with isotope-labeled tracers (e.g., 13C-labeled compounds) to track metabolic flux.
  • Use genetic knockout models (e.g., CRISPR-Cas9) to identify enzymes responsible for biotransformation.
  • Cross-reference findings with transcriptomic databases (e.g., KEGG) to map pathway interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.